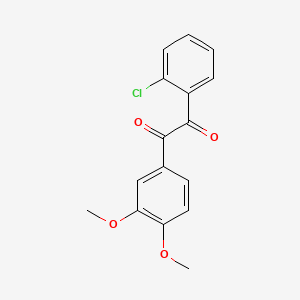

2-Chloro-3',4'-dimethoxybenzil

Descripción

Contextualization within the Field of α-Diketone Chemistry and Substituted Benzils

Alpha-diketones, or 1,2-diketones, are organic compounds characterized by two adjacent carbonyl groups. wikipedia.orgchemicalbook.com The parent compound of the diaryl series is benzil (B1666583) (1,2-diphenylethane-1,2-dione), a yellow crystalline solid that serves as a fundamental building block in organic synthesis. wikipedia.org The chemistry of α-diketones is diverse, encompassing a range of transformations such as the classic benzilic acid rearrangement, condensation reactions with amines to form diketimine ligands, and applications as photoinitiators in polymer chemistry. wikipedia.orgresearchgate.netacs.orguomustansiriyah.edu.iq

2-Chloro-3',4'-dimethoxybenzil is classified as an unsymmetrical substituted benzil. This designation signifies that the two aryl groups attached to the central dicarbonyl moiety are not identical and bear specific substituents. rsc.orgacs.orgwiley.com The presence of a chloro substituent on the 2-position of one phenyl ring and dimethoxy substituents on the 3' and 4' positions of the second ring introduces electronic asymmetry and steric hindrance that profoundly influence the molecule's properties and reactivity compared to the parent benzil. The investigation of such substituted benzils is a prominent sub-field of α-diketone chemistry, driven by the desire to fine-tune molecular properties for specific applications. researchgate.netsphinxsai.com

| Property | Data | Reference |

| IUPAC Name | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | sigmaaldrich.comchemdad.com |

| Synonym | 2-Chloro-3′,4′-dimethoxybenzil | sigmaaldrich.com |

| CAS Number | 56159-70-7 | sigmaaldrich.comchemdad.com |

| Molecular Formula | C₁₆H₁₃ClO₄ | sigmaaldrich.comchemdad.com |

| Molecular Weight | 304.73 g/mol | sigmaaldrich.comchemdad.com |

| Appearance | Solid | wikipedia.org |

| Melting Point | 119-123 °C | sigmaaldrich.comscientificlabs.com |

An interactive data table detailing the key properties of this compound.

Rationale for Investigating Substituted Benzil Architectures, including this compound

The investigation into substituted benzil architectures is propelled by several key scientific objectives. A primary driver has been the synthetic challenge associated with producing unsymmetrical benzils. Traditional methods, such as the benzoin (B196080) condensation followed by oxidation, are highly efficient for creating symmetrical benzils but are often unsuitable for unsymmetrical variants due to a lack of regiochemical control. acs.orgorganic-chemistry.org This limitation has spurred the development of innovative and more versatile synthetic strategies. rsc.orgwiley.comrsc.org

Substituents on the aromatic rings play a critical role in modulating the electronic and photophysical properties of the benzil core. researchgate.net The type and position of these groups can alter luminescence, absorption spectra, and quantum yields, making substituted benzils attractive candidates for functional materials like organic emitters. researchgate.netresearchgate.net

Furthermore, substituted benzils are highly valuable precursors for synthesizing a wide array of complex organic molecules, particularly heterocyclic compounds. For instance, they readily undergo condensation reactions with 1,2-diamines to form quinoxalines, a class of compounds with applications in pharmaceuticals and materials science. researchgate.netiucr.org this compound is specifically utilized as a starting material for the synthesis of substituted quinoxalines and cyclopentadienones. chemdad.comscientificlabs.comiucr.org The presence of a halogen, such as the chloro group in this molecule, offers a reactive handle for subsequent post-synthetic modifications via transition-metal-catalyzed cross-coupling reactions, further enhancing its synthetic utility. acs.org

Historical Development of Benzil Chemistry with Relevance to Complex Derivatives

The history of benzil chemistry dates back to 1838, when Justus von Liebig first described the treatment of benzil with a base to yield benzilic acid. uomustansiriyah.edu.iq This transformation, known as the benzilic acid rearrangement, was the first molecular rearrangement reaction to be documented, laying a foundational stone in the field of organic reaction mechanisms. uomustansiriyah.edu.iqoxfordreference.com

Historically, the synthesis of benzils was achieved through the oxidation of the corresponding α-hydroxyketones (benzoins). researchgate.net These benzoins were typically prepared via the benzoin condensation of aldehydes. This classical route, however, often required harsh oxidizing agents like nitric acid or copper(II) salts and was largely confined to the preparation of symmetrical benzils. chemicalbook.comacs.orgresearchgate.net The synthesis of unsymmetrically substituted benzils remained a formidable challenge for much of chemical history due to the difficulty in controlling the cross-condensation of two different aldehydes. acs.org

The pursuit of complex, unsymmetrical derivatives like this compound has catalyzed the evolution of modern synthetic methodologies. In recent decades, significant progress has been made, with the introduction of novel approaches that offer high yields and functional group tolerance. These include palladium-catalyzed α-arylation–oxidation of 2-hydroxyacetophenones, the oxidation of β-ketoaldehydes, and the direct oxidative coupling of anilines with methyl aryl ketones. rsc.orgacs.orgwiley.comorganic-chemistry.org These advanced methods have made complex benzil architectures more accessible, enabling deeper exploration of their properties and applications.

| Synthetic Method for Unsymmetrical Benzils | Reactants | Key Features | Reference(s) |

| Palladium-Catalysed α-Arylation–Oxidation | 2-Hydroxyacetophenones and Aryl Bromides | One-pot tandem reaction; aryl bromide acts as both arylating agent and oxidant. | rsc.org |

| Oxidation of β-Ketoaldehydes | β-Ketoaldehydes | Uses sodium hypochlorite (B82951) under mild conditions; proceeds via an α,α-dichloroketone intermediate. | acs.orgorganic-chemistry.org |

| Iodine/Copper(II) Oxide Co-promoted Coupling | Anilines and Methyl Aryl Ketones | Direct oxidative coupling to form p-amino-substituted unsymmetrical benzils. | wiley.com |

| Oxidation of Alkynes | Alkylarylalkynes and Diarylalkynes | Utilizes mercuric salts (nitrates or triflates) as oxidants. | acs.org |

| CO₂-Assisted C-C Bond Formation | Aldehydes | Transition-metal-free synthesis of both symmetric and non-symmetric α-diketones. | rsc.org |

An interactive data table summarizing modern synthetic routes to unsymmetrical benzils.

Scope and Significance of Academic Research on this compound and its Analogs

Academic research on this compound and its analogs is multifaceted, spanning synthetic methodology, materials science, and medicinal chemistry. The primary significance of this compound in the academic literature is its role as a well-defined building block for constructing more elaborate molecules. A key example is its condensation with 1,2-phenylenediamine to produce 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, a complex heterocyclic system whose structure has been confirmed by X-ray crystallography. iucr.org It is also a documented precursor for the synthesis of 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone. chemdad.comscientificlabs.com

Broader research into substituted benzil analogs investigates the structure-property relationships that arise from varying the substituents. Studies have shown that the electronic state and luminescence properties of benzils in the crystal state are significantly affected by the placement of substituents (ortho-, meta-, or para-). researchgate.net This research is crucial for designing new organic materials with tailored photophysical properties, such as for use in organic light-emitting diodes (OLEDs).

Furthermore, the benzil scaffold has attracted attention in medicinal chemistry. Research has indicated that chloro-substituted benzils may exhibit antitumor properties. sphinxsai.com In silico studies on analogs, such as 2'-chloro-4-methoxy-3-nitro benzil, have explored their potential as antibacterial agents by docking them into the active sites of enzymes from pathogens like Mycobacterium tuberculosis. innovareacademics.in These computational studies suggest that the substituted benzil framework is a promising starting point for the discovery of new therapeutic agents. sphinxsai.cominnovareacademics.in

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVSCSFZMZRZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069085 | |

| Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56159-70-7 | |

| Record name | 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56159-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056159707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3',4'-dimethoxybenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Novel Synthetic Methodologies for 2 Chloro 3 ,4 Dimethoxybenzil and Its Analogues

Unconventional Oxidative Routes to Benzil (B1666583) Derivatives

The classical synthesis of benzils involves the oxidation of benzoins (α-hydroxy ketones). rsc.orgarkat-usa.org While numerous reagents can achieve this transformation, contemporary research emphasizes the development of more efficient, selective, and environmentally benign oxidative methods.

Metal-Catalyzed Oxidation Strategies

Various metal-based catalysts have been developed to facilitate the oxidation of benzoins to benzils, often under mild conditions with high efficiency. These methods offer an improvement over stoichiometric metal oxidants that can be toxic and generate significant waste. arkat-usa.org

Manganese(II) Schiff base complexes, for instance, serve as effective and reusable catalysts for the oxidation of both symmetrical and unsymmetrical benzoins. researchgate.net Using hydrogen peroxide (H₂O₂) as a green oxidant in acetonitrile, this system provides benzil derivatives in high yields at room temperature with short reaction times. researchgate.net Another approach utilizes air as the ultimate oxidant. Cobalt-Salen [Co(Salen)] complexes have been shown to catalyze the air oxidation of benzoin (B196080) to benzil with yields up to 93.6%. scispace.com The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium hydroxide (B78521) (KOH). scispace.com This catalytic system is not only efficient but also benefits from low cost and reduced environmental impact. scispace.com

Other metal catalysts, including those based on vanadium and copper, have also been explored. mdpi.comresearchgate.net For example, nanocrystalline HKUST-1, a copper-based metal-organic framework, can catalyze benzoin oxidation with hydrogen peroxide. mdpi.com However, an excess of the oxidant can sometimes lead to cleavage of the C-C bond, forming benzoic acid derivatives as byproducts. mdpi.com

Table 1: Comparison of Metal-Catalyzed Benzoin Oxidation Methods

Catalyst Oxidant Solvent Conditions Yield (%) Reference Manganese(II) Schiff base complex H₂O₂ Acetonitrile Room Temp. High researchgate.net Co(Salen) Air DMF 40 °C, 1h 93.6 scispace.com Ni(Salen) Air DMF 40 °C, 1h 86.3 scispace.com Zn(Salen) Air DMF 40 °C, 1h 82.1 scispace.com HKUST-1 (Cu-MOF) H₂O₂ Acetonitrile - - mdpi.com

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free Syntheses)

Green chemistry principles have driven the development of synthetic methods that reduce or eliminate the use of hazardous substances. Microwave irradiation and solvent-free reaction conditions are prominent examples of this trend in benzil synthesis.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. For example, the oxidation of benzoins to benzils can be completed in minutes under microwave irradiation, compared to hours required for conventional heating. ijrpb.com One method uses iodine as a green oxidant under microwave conditions to produce benzil derivatives with yields between 91% and 97% in just 10-15 minutes. researchgate.netbenthamdirect.com

Solvent-free, or solid-state, reactions offer further environmental benefits by minimizing waste. The oxidation of benzoins can be achieved by grinding the substrate with an oxidant like hydrated ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) and irradiating the mixture in a microwave oven for as little as 30 seconds. researchgate.netijrpc.com Similarly, grinding benzoin with N-bromosuccinimide (NBS) on a solid support like alumina (B75360), followed by microwave irradiation, also provides benzil in high yield. ijrpc.com Heterogeneous catalysts like alumina can facilitate the air oxidation of benzoins under solvent-free conditions, providing a clean and economical route to benzils. arkat-usa.org

Table 2: Green Synthetic Methods for Benzil Derivatives

Method Reagents/Catalyst Conditions Reaction Time Yield (%) Reference Microwave-Assisted Iodine - 10-15 min 91-97 researchgate.netbenthamdirect.com Microwave-Assisted, Solvent-Free Fe(NO₃)₃·9H₂O Solid-state 0.5-1 min Good researchgate.netijrpc.com Microwave-Assisted, Solvent-Free NBS/Alumina Solid-state 2.5 min High ijrpc.com Solvent-Free Alumina Air oxidation - High arkat-usa.org

Organocatalytic Approaches for Substituted Benzil Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic metals. N-Heterocyclic carbenes (NHCs) are particularly effective for the synthesis of unsymmetrical benzils. researchgate.net One strategy involves the nucleophilic aroylation of N-phenylbenzimidoyl chlorides with various aromatic aldehydes, catalyzed by an NHC. The resulting iminoethanone intermediates are then hydrolyzed under acidic conditions to yield the final unsymmetrical 1,2-diketone products. researchgate.net This method allows for the combination of different aromatic rings, making it suitable for producing complex benzils like 2-Chloro-3',4'-dimethoxybenzil.

Cross-Coupling and Functionalization Techniques for Asymmetric Benzil Construction

Directly constructing the unsymmetrical benzil framework through cross-coupling reactions is a highly convergent and flexible strategy, bypassing the need to pre-form an unsymmetrical benzoin precursor.

Palladium-Catalyzed α-Arylation–Oxidation Protocols

A significant advancement in unsymmetrical benzil synthesis is the palladium-catalyzed tandem α-arylation and oxidation of α-hydroxy ketones. rsc.org This one-pot procedure couples readily available 2-hydroxyacetophenones with aryl bromides. rsc.orgrsc.org A palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand like XPhos, facilitates the C-C bond formation between the enolate of the hydroxyacetophenone and the aryl bromide. rsc.org Interestingly, the aryl bromide also functions as a mild oxidant in the same catalytic cycle to convert the intermediate benzoin into the final benzil product. rsc.org This method is conducted under mild conditions and offers a broad substrate scope, making it a powerful tool for accessing diverse unsymmetrically substituted benzils. rsc.org

Strategic Assembly of Unsymmetrical Benzil Frameworks

Beyond the α-arylation of ketones, other cross-coupling strategies have been developed for the modular synthesis of unsymmetrical benzils. One such method involves the sequential Heck oxidation reaction of aryl halides with styrenes under solvent-free conditions. wiley.com In this process, an in-situ generated stilbene (B7821643) intermediate is directly oxidized to the corresponding benzil. wiley.com

Another innovative approach is the iodine-mediated oxidative coupling of anilines with methyl aryl ketones. This reaction allows for the direct synthesis of p-amino-substituted unsymmetrical benzils. researchgate.net The chemoselectivity can be controlled by the amount of iodine used, providing access to a range of functionalized benzil derivatives. researchgate.net Such methods, which construct the core diketone structure by coupling two different aryl fragments, provide high flexibility for creating complex molecules like this compound from simpler, commercially available starting materials. chemdad.comiucr.org

Table 3: Cross-Coupling Strategies for Unsymmetrical Benzils

Methodology Key Reagents/Catalyst Starting Materials Key Features Reference Pd-catalyzed α-Arylation-Oxidation Pd(0) catalyst, XPhos ligand 2-Hydroxyacetophenones, Aryl bromides One-pot tandem reaction; Aryl bromide acts as both arylating agent and oxidant. rsc.org Sequential Heck Oxidation Pd catalyst, TBAI Aryl halides, Styrenes Solvent-free; In-situ oxidation of stilbene intermediate. wiley.com Iodine-Mediated Oxidative Coupling Iodine, CuO Anilines, Methyl aryl ketones Direct synthesis of p-amino-substituted benzils. researchgate.net

Optimization of Reaction Conditions and Efficiency Metrics in Synthesis

The efficient synthesis of complex molecules like this compound and its analogues is contingent upon the meticulous optimization of reaction conditions. Research into the synthesis of related structures and derivatives highlights several key parameters that are manipulated to enhance reaction outcomes, primarily focusing on yield, reaction time, and purity.

A significant advancement in the synthesis involving benzil derivatives is the use of microwave irradiation. rsc.org This technique has been shown to dramatically reduce reaction times and improve yields. For instance, in the synthesis of trisubstituted imidazoles using this compound as a starting material, microwave-assisted conditions in the presence of a TMSOTf catalyst resulted in a 91% yield of the desired product. rsc.orgnih.gov The optimization process for such reactions typically involves screening various catalysts, adjusting solvent systems, and modifying the temperature and duration of the reaction.

Catalysis plays a pivotal role in these synthetic routes. Studies on the synthesis of quinoxaline (B1680401) derivatives from aromatic benzil compounds have explored the use of solid acid catalysts, which offer advantages such as high efficiency, simple workup procedures, and shorter reaction times. researchgate.net Similarly, the synthesis of ruthenium complexes, which may involve benzil derivatives, has been optimized by adjusting temperature and reaction times to achieve complete conversion and high yields of the final product. unibo.it The development of greener synthetic conditions for these catalytic processes, including the use of microwave irradiation, further underscores the focus on efficiency. unibo.itunibo.it

Efficiency is not solely measured by chemical yield but also by reaction kinetics. The shift from conventional heating methods, which can take several hours, to microwave-assisted synthesis can shorten reaction times to mere minutes. benthamdirect.comresearchgate.net For example, a green, microwave-assisted methodology for preparing benzil derivatives achieved yields of 91-97% within 10-15 minutes. benthamdirect.comresearchgate.net

The table below summarizes optimized conditions found in the synthesis of derivatives from benzil compounds, illustrating the impact of different methodologies on reaction efficiency.

| Product Type | Starting Materials | Catalyst/Method | Reaction Time | Yield | Reference |

| Trisubstituted Imidazole (B134444) | This compound, Aldehyde, HMDS | TMSOTf / Microwave | Not specified | 91% | rsc.orgnih.gov |

| Benzil Derivatives | Acetophenone, Benzene Derivatives | Iodine / Microwave | 10-15 min | 91-97% | benthamdirect.comresearchgate.net |

| Quinoxaline Derivatives | o-Phenylenediamine (B120857), Benzil Compounds | Solid Acid Catalyst | Short | Excellent | researchgate.net |

| Benzil Derivatives | Benzoins | Nano-MgO / Air | Short | High | tandfonline.com |

This table presents data for benzil derivatives to illustrate common optimization strategies.

Atom Economy and Sustainability Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. Key metrics such as Atom Economy (AE), E-factor, and Reaction Mass Efficiency (RME) are used to quantitatively evaluate the environmental performance of a chemical process. researchgate.net The ideal synthesis maximizes the incorporation of atoms from the starting materials into the final product (high atom economy) and minimizes waste (low E-factor).

The synthesis of this compound and its analogues is increasingly being approached with these principles in mind. Traditional methods for the oxidation of benzoins to benzils often use stoichiometric amounts of heavy metal oxidants like thallium nitrate or chromium reagents, which are toxic and generate significant waste. tandfonline.com

Microwave-Assisted Synthesis: As noted previously, microwave irradiation offers significant energy efficiency and drastically reduces reaction times compared to conventional refluxing. benthamdirect.comresearchgate.net A one-pot, microwave-assisted synthesis of benzil derivatives that obviates the need for hazardous catalysts and employs a green oxidant like iodine exemplifies this approach. benthamdirect.comresearchgate.net

Heterogeneous Catalysis: The use of recyclable, solid catalysts enhances the sustainability of synthetic processes. For example, nanocrystalline magnesium oxide (nano-MgO) has been employed as an efficient and reusable catalyst for the aerobic oxidation of benzoins to benzils. tandfonline.com This method proceeds under milder conditions and avoids the use of toxic, homogeneous reagents. tandfonline.com

Organocatalysis and Solvent-Free Conditions: The use of small organic molecules as catalysts (organocatalysis) is a cornerstone of green chemistry. L-proline, an amino acid, has been used as an efficient and recyclable organocatalyst for the synthesis of benzil bis-hydrazones. tandfonline.com This particular protocol was performed using a grinding technique, which represents a solvent-free or "mechanosynthesis" approach, thereby significantly reducing solvent waste. tandfonline.com

Use of Safer Solvents and Bases: Efforts have been made to replace hazardous organic solvents. For the benzilic acid rearrangement, a common reaction for benzil derivatives, processes have been developed that use water as a solvent or are conducted neat, avoiding flammable solvents like ethanol (B145695) and ether. google.com The use of non-metallic bases like quaternary ammonium (B1175870) hydroxides instead of sodium or potassium hydroxide also contributes to a more environmentally benign process by reducing metallic waste streams. google.com

The table below compares traditional and green synthetic approaches for benzil derivatives, highlighting the improvements in sustainability.

| Feature | Traditional Method (e.g., CrO₃ Oxidation) | Green Method (e.g., Nano-MgO/Air) | Green Method (e.g., Microwave/Iodine) |

| Oxidant | Stoichiometric heavy metals | Catalytic, Air (O₂) | Green Oxidant (Iodine) |

| Solvent | Often chlorinated solvents | Acetonitrile | Environmentally friendly options |

| Energy Input | Prolonged heating (reflux) | Milder conditions | Microwave (10-15 min) |

| Byproducts | Significant toxic metal waste | Primarily water | Reduced hazardous waste |

| Catalyst | Consumed | Recyclable solid catalyst | - |

| Reference | General knowledge | tandfonline.com | benthamdirect.comresearchgate.net |

These advancements demonstrate a clear trajectory towards more sustainable and efficient synthetic routes for benzil-type compounds, aligning with the core principles of green chemistry to minimize environmental impact while maximizing efficiency.

Advanced Reactivity and Mechanistic Investigations of 2 Chloro 3 ,4 Dimethoxybenzil

Exploration of Nucleophilic and Electrophilic Transformations of 2-Chloro-3',4'-dimethoxybenzil

The carbonyl groups in this compound are electrophilic centers, making them susceptible to attack by nucleophiles. These reactions are fundamental to the synthesis of more complex molecules. scbt.com

The benzilic acid rearrangement is a hallmark reaction of 1,2-diketones like this compound. wikipedia.orgorganic-chemistry.org This reaction, first reported by Justus von Liebig in 1838, involves the conversion of the diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org The established mechanism proceeds through the following steps: wikipedia.org

Nucleophilic Attack: A hydroxide (B78521) ion attacks one of the carbonyl carbons of the diketone (1) to form a tetrahedral intermediate, the alkoxide (2).

Conformational Change: Bond rotation occurs to form conformer (3), which positions the migrating aryl group for attack on the adjacent carbonyl group.

1,2-Aryl Shift: In a concerted step, the migrating aryl group attacks the neighboring carbonyl carbon, leading to the formation of a new alkoxide and a ketone. This migration is typically the rate-determining step.

Proton Transfer: An intramolecular proton transfer results in the formation of a more stable carboxylate ion.

Acidification: Subsequent acidification of the reaction mixture yields the final α-hydroxy carboxylic acid product.

The reaction is considered an intramolecular redox process, where one carbon atom is oxidized and the other is reduced. wikipedia.org

The substituents on the aromatic rings of this compound play a crucial role in directing the regioselectivity of its reactions.

Chloro Group: The electron-withdrawing nature of the chlorine atom on the phenyl ring increases the electrophilicity of the adjacent carbonyl carbon. This makes it a more favorable site for initial nucleophilic attack. In reactions like the benzilic acid rearrangement, aryl groups with electron-withdrawing substituents tend to migrate more readily. wikipedia.org

Dimethoxy Groups: Conversely, the electron-donating methoxy (B1213986) groups on the other phenyl ring decrease the electrophilicity of their adjacent carbonyl carbon. sci-hub.se This deactivation makes nucleophilic attack at this position less favorable. In a competitive situation, a nucleophile will preferentially attack the carbonyl carbon attached to the chlorophenyl group.

This interplay of electronic effects governs the regioselectivity of reactions. For instance, in the synthesis of quinoxalines from 1,2-dicarbonyls, electron-donating groups like methoxy on the benzil (B1666583) moiety can have a negative influence on the reaction rate. scielo.br

Detailed Mechanistic Pathways of Key Reactions (e.g., Benzilic Acid Rearrangement)

Photochemical Reactivity of this compound

The photochemical behavior of this compound involves photoinduced cleavage and the generation of radical species, as well as distinct photophysical properties in different states. usu.edu

Irradiation of compounds containing a 2-chloro-1,3-dione moiety can lead to photocyclization. usu.edu The presence of the 2-chloro substituent is often a prerequisite for oxidative carbon-carbon bond cleavage reactivity. usu.edu This process is believed to involve the formation of a vicinal triketone or an enhancement of the electrophilic character of the α-carbon center. usu.edu Mechanistic studies suggest that photoreduction can generate a highly reactive species that interacts with molecular oxygen to form superoxide (B77818), initiating a reaction cascade that results in carboxylic acid products. usu.edu

The photophysical properties, including luminescence, of aromatic compounds are influenced by their molecular structure and environment. For related compounds, research has explored the effects of different substituents on these properties. For instance, the substitution on cyclometallating ligands in iridium(III) complexes has been shown to be an effective method for fine-tuning the emission wavelength. cardiff.ac.uk While specific data on the luminescence of this compound is not extensively detailed in the provided results, the principles of how electron-donating and withdrawing groups affect photophysical behavior are well-established. Generally, electron-donating groups can enhance fluorescence, while heavy atoms like chlorine can promote intersystem crossing to the triplet state, potentially leading to phosphorescence.

Photoinduced Cleavage and Radical Generation

Catalytic Transformations Involving this compound

This compound can be utilized as a substrate in various catalytic transformations. For example, it has been used in the synthesis of novel ruthenium complexes that serve as catalyst precursors for the transfer hydrogenation of ketones and aldehydes. unibo.it In these processes, the benzil derivative is a starting material for creating more complex organometallic structures with catalytic activity. unibo.it Additionally, the reactivity of the carbonyl groups allows for its use in condensation reactions, such as the synthesis of quinoxalines catalyzed by ammonium (B1175870) chloride in methanol, which proceeds efficiently at room temperature. scielo.br

Transition Metal-Mediated Processes

The primary role of this compound in transition metal-mediated processes is as a precursor for the synthesis of complex ligands, which subsequently coordinate to metal centers to form active catalysts. A key application is in the formation of substituted cyclopentadienone ligands. These ligands are valuable in organometallic chemistry, particularly for ruthenium, due to their ability to modulate the electronic and steric environment of the metal center.

Research has shown that this compound undergoes a base-catalyzed aldol (B89426) condensation with substituted acetones, such as 1,3-diphenylacetone, to form highly substituted cyclopentadienones. unibo.it In a typical procedure, the benzil and acetone (B3395972) derivatives react in the presence of a base like sodium hydroxide, leading to the formation of a dark purple solid, 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone, after purification. unibo.it This newly formed cyclopentadienone can then be used to synthesize novel ruthenium complexes. unibo.it These complexes, featuring both cyclopentadienone and N-heterocyclic carbene (NHC) ligands, have been investigated for their catalytic activity in reactions like the transfer hydrogenation of ketones and aldehydes. unibo.itunibo.it

| Reactants | Catalyst/Base | Product | Ref. |

| This compound, 1,3-Diphenylacetone | NaOH | 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone | unibo.it |

Table 1: Synthesis of a Cyclopentadienone Ligand Precursor.

Organocatalytic Applications

In the realm of organocatalysis, this compound serves as a key building block for the construction of highly substituted heterocyclic compounds, most notably imidazoles. The synthesis of multisubstituted imidazoles is often achieved through multicomponent reactions like the Debus-Radziszewski synthesis, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source. wikipedia.orgrsc.org

A specific organocatalytic application involves the reaction of this compound with an aldehyde and a nitrogen source, catalyzed by a Lewis acid such as Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). In one study, the TMSOTf-catalyzed reaction of this compound, benzaldehyde, and hexamethyldisilazane (B44280) (as the nitrogen source) under microwave irradiation afforded a complex trisubstituted imidazole (B134444) in high yield. nih.gov This transformation efficiently constructs the imidazole core, yielding 5-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazole with a reported yield of 91%. nih.gov This method highlights the utility of the benzil scaffold in catalyst-driven, atom-economical syntheses of complex nitrogen-containing heterocycles.

| 1,2-Diketone | Aldehyde | Nitrogen Source | Catalyst | Product | Yield | Ref. |

| This compound | Benzaldehyde | Hexamethyldisilazane | TMSOTf | 5-(2-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazole | 91% | nih.gov |

Table 2: Organocatalytic Synthesis of a Trisubstituted Imidazole.

Redox Chemistry of the Diketone Moiety within this compound

The vicinal dicarbonyl (diketone) group in this compound is the primary site of its redox activity. Electrochemical studies on substituted benzils have revealed a characteristic reduction mechanism. researchgate.net In alkaline solutions, the reduction of the benzil moiety typically occurs in two distinct, reversible one-electron steps. researchgate.net The first step generates a stable anion radical, and the second step produces the corresponding dianion. researchgate.net The presence of a proton source, such as an alcohol, can alter this behavior; the second reduction wave often becomes irreversible as the highly basic dianion is rapidly protonated. researchgate.net The initial formation of the benzil radical anion is a key step that has been explored for applications in electrocatalytic conversions, such as the reduction of carbon dioxide. depaul.edudepaul.edu

Furthermore, the presence of the chloro-substituent on one of the phenyl rings significantly influences the molecule's reactivity in oxidative processes. Research on related metal-bound 2-chloro-1,3-diketonate complexes has shown that the chloro-substituent is a prerequisite for oxidative carbon-carbon bond cleavage. usu.edu Mechanistic studies suggest that photoreduction of a coordinated metal center (e.g., Ni(II) to Ni(I)) can lead to the formation of a superoxide radical via reaction with O₂. This highly reactive species is then proposed to initiate the cleavage of the diketonate ligand. usu.edu Complexes lacking the chloro-substituent were found to be unreactive under identical conditions, underscoring the critical role of the halogen in activating the diketone moiety toward oxidative cleavage. usu.edu Preliminary electrochemical measurements on ruthenium complexes derived from this compound also point towards their potential utility in developing new electrocatalytic systems. unibo.it

Strategic Derivatization and Functionalization of 2 Chloro 3 ,4 Dimethoxybenzil

Synthesis of Heterocyclic Compounds from 2-Chloro-3',4'-dimethoxybenzil Precursors

The α-diketone moiety of this compound is a key functional group for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Imidazole (B134444) Derivatives: The synthesis of highly substituted imidazoles is a significant application of α-diketones. This compound has been successfully employed as a precursor for trisubstituted imidazoles. In a notable example, the compound was coupled with an aromatic aldehyde in the presence of hexamethyldisilazane (B44280) as a nitrogen source, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under microwave irradiation. nih.gov This method proved highly efficient, achieving a high yield and demonstrating the utility of the benzil (B1666583) derivative in multicomponent reactions. nih.gov The reaction proceeds effectively despite the electronic asymmetry of the diketone. nih.gov

Table 1: Synthesis of Trisubstituted Imidazole from this compound

| Precursors | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|

Oxazole (B20620) Derivatives: While specific examples utilizing this compound are not extensively documented in dedicated studies, its α-diketone structure makes it a suitable candidate for classical oxazole syntheses like the Robinson-Gabriel synthesis. ijpsonline.com This method involves the cyclodehydration of 2-acylamino-ketones. This compound could, in principle, be converted to an α-acylamino ketone intermediate and subsequently cyclized to form a polysubstituted oxazole. Another potential route is the Bredereck synthesis, which reacts α-haloketones with amides; however, this would require prior modification of the benzil structure. ijpsonline.com

The dual carbonyl functionality is ideal for condensation reactions with binucleophiles to form fused heterocyclic rings. A primary example is the synthesis of quinoxalines, which are important pharmacophores. The reaction of an α-diketone with an o-phenylenediamine (B120857) is a standard and efficient method for constructing the quinoxaline (B1680401) core. nbu.ac.in By reacting this compound with substituted or unsubstituted o-phenylenediamines, a library of 2,3-diaryl-substituted quinoxalines can be generated. These fused systems are scaffolds for developing new therapeutic agents and functional materials. nbu.ac.in This strategy is also applied in the synthesis of ligands for transition metal complexes. cardiff.ac.uk

Formation of Imidazole and Oxazole Derivatives

Condensation Reactions with Amines and Other Nucleophiles for Ligand Synthesis

The carbonyl groups of this compound readily undergo condensation reactions with various nucleophiles, a property exploited in the synthesis of advanced ligands for coordination chemistry. For instance, it has been used as a key reagent in the microwave-assisted synthesis of functionalized cyclopentadienones. unibo.it The reaction involves a base-catalyzed condensation with active methylene (B1212753) compounds like 1,3-diphenylacetone. The resulting cyclopentadienones serve as versatile ligands for creating organometallic complexes, such as those with ruthenium, which have applications in catalysis. unibo.it

Condensation with various amines can lead to the formation of Schiff base ligands. Reactions with diamines can produce macrocyclic ligands, while reactions with other binucleophiles can yield complex chelating agents. The synthesis of BTPhen (bistriazinyl-phenanthroline) ligands, for example, often involves the condensation of a diketone with a bis-aminohydrazide, highlighting a general pathway where this compound could be a valuable building block. reading.ac.uk

Development of Hydrazone Derivatives for Specialized Chemical Applications

Hydrazone derivatives of carbonyl compounds are a well-established class of compounds with diverse applications, including as antimicrobial and anticancer agents. mdpi.comnih.gov this compound can be converted into mono- or bis-hydrazone derivatives through condensation with hydrazine (B178648) or its substituted analogues (e.g., phenylhydrazine, acylhydrazides). nih.govoup.com

The reaction typically involves one or both carbonyl groups reacting with the terminal nitrogen of the hydrazine. oup.com The resulting hydrazones possess the characteristic C=N-N moiety and can serve as intermediates for further heterocyclic synthesis or as final products with specialized chemical or biological properties. mdpi.comnih.gov

Table 2: Potential Hydrazone Derivatives from this compound

| Hydrazine Reagent | Potential Product Structure |

|---|---|

| Hydrazine Hydrate (H₂N-NH₂) | Mono- or Bis-hydrazone |

| Phenylhydrazine (C₆H₅-NH-NH₂) | Mono- or Bis-phenylhydrazone |

Selective Modification of Aromatic Rings vs. Carbonyl Centers

A key aspect of the strategic functionalization of this compound is the ability to selectively target either the carbonyl groups or the aromatic rings.

Carbonyl Center Modification: The α-diketone moiety is the more reactive site under many conditions. As discussed, these centers readily undergo condensation with nucleophiles to form heterocycles and hydrazones. nih.govunibo.it They can also be selectively reduced using appropriate reducing agents to form the corresponding diol, 2-chloro-3',4'-dimethoxyhydrobenzoin.

Aromatic Ring Modification: Selective modification of the two distinct aromatic rings is more challenging but feasible. The 3',4'-dimethoxy-substituted ring is electron-rich and thus activated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy (B1213986) groups are ortho-, para-directing. Conversely, the 2-chloro-substituted ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the chloro group and the adjacent carbonyl. Nucleophilic aromatic substitution on this ring is possible but typically requires harsh conditions or further activation. The different electronic properties of the two rings allow for regioselective substitution under carefully controlled conditions.

Generation of Polyfunctionalized Analogues of this compound

The generation of polyfunctionalized analogues involves the sequential or orthogonal application of the reactions described above. By combining modifications at the carbonyl centers with substitutions on the aromatic rings, novel molecules with multiple functional groups can be designed.

For example, a synthetic strategy could first involve the creation of a quinoxaline core via condensation at the diketone moiety. nbu.ac.in The resulting fused heterocyclic product, which still contains the two substituted phenyl groups, could then undergo a selective electrophilic substitution on the electron-rich dimethoxy-phenyl ring. This creates a complex, polyfunctionalized molecule that combines a heterocyclic scaffold with additional tunable functional groups. This approach is analogous to the synthesis of functionalized benzil derivatives bearing groups like alkynes, which are prepared as platforms for subsequent "click" reactions to attach other molecular entities. unibo.it This highlights the role of this compound as a versatile scaffold for building complex and functionally diverse chemical structures.

State of the Art Spectroscopic and Crystallographic Elucidation of 2 Chloro 3 ,4 Dimethoxybenzil Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Confirmation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For derivatives of 2-Chloro-3',4'-dimethoxybenzil, NMR is crucial for confirming the outcome of synthetic transformations. A prime example is the condensation reaction of this compound with 1,2-phenylenediamine, which yields 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. iucr.org The ¹H NMR spectrum of this product displays a series of signals in the aromatic region (δ 6.8-8.2 ppm), whose chemical shifts, integration values, and coupling patterns (J-values) confirm the arrangement of protons on the three distinct aromatic rings. iucr.org Furthermore, characteristic singlets for the two methoxy (B1213986) groups (OCH₃) appear at δ 3.878 and δ 3.657 ppm, confirming their preservation and distinct electronic environments in the final structure. iucr.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. In the spectrum of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, distinct signals are observed for the methoxy carbons (δ 55.84, 55.62 ppm), the various aromatic carbons, and the carbons of the quinoxaline (B1680401) core, providing a complete carbon map of the molecule. iucr.org The chemical shifts of the carbonyl carbons in the starting benzil (B1666583) disappear, and new signals corresponding to the sp² carbons of the newly formed quinoxaline ring emerge, confirming the reaction's success. iucr.orgscielo.br

While ¹H and ¹³C NMR provide foundational data, complex derivatives often require two-dimensional (2D-NMR) techniques for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached (one-bond) or more distant (two- or three-bond) carbon atoms, respectively. This suite of experiments allows for the complete and confident assembly of the molecular puzzle, which is essential when characterizing novel or unexpected reaction products. rsc.org

| Technique | Application to Derivatives | Typical Data Obtained |

| ¹H NMR | Confirms proton framework, number of non-equivalent protons, and their neighboring environments. | Chemical shifts (δ), coupling constants (J), integration values. |

| ¹³C NMR | Determines the number of unique carbon atoms and identifies functional groups (e.g., C=O, C-O). | Chemical shifts (δ). |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes atom connectivity and resolves spectral overlap for complex structures. | Correlation cross-peaks that map out the molecular skeleton. |

Table 1: NMR Spectroscopic Data for 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline iucr.orgAs an illustrative example of a reaction product derived from this compound.

| Assignment | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (300 MHz, CDCl₃) δ (ppm) |

| Aromatic Protons | 8.193 (m, 2H), 7.797 (m, 2H), 7.528 (m, 1H), 7.372 (m, 3H), 7.210 (dd, 1H), 7.014 (d, 1H), 6.818 (d, 1H) | 153.15, 151.93, 149.77, 148.31, 141.76, 140.54, 139.02, 133.11, 131.27, 130.83, 130.39, 130.04, 129.88, 129.74, 129.22, 129.19, 127.13, 122.69, 112.43, 110.76 |

| Methoxy (OCH₃) | 3.878 (s, 3H), 3.657 (s, 3H) | 55.84, 55.62 |

Mass Spectrometry Techniques (HRMS, MS/MS) for Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For derivatives of this compound, it is invaluable for confirming the molecular weight of reaction products and probing the structure of transient intermediates.

High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI), provides extremely accurate mass measurements. unibo.it This precision allows for the determination of a molecule's elemental composition, distinguishing between compounds with the same nominal mass but different chemical formulas. For complex products synthesized from this compound, HRMS serves as a definitive confirmation of the molecular formula, complementing NMR data. doi.orgrsc.org

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is a molecular fingerprint, revealing the underlying structure and connectivity. By analyzing the fragmentation of a reaction product, one can deduce the presence of specific substructures, such as the chlorophenyl or dimethoxyphenyl moieties. This technique is particularly useful for identifying reaction intermediates or distinguishing between isomers that might be difficult to resolve by NMR alone. The fragmentation pathways of related compounds show characteristic losses of small neutral molecules and the formation of stable carbocations, which can be used to infer the structure of new derivatives. nih.gov

| Technique | Application to Derivatives | Typical Data Obtained |

| HRMS (e.g., ESI-QTOF) | Provides exact mass and confirms the elemental composition of the final product. | Highly accurate mass-to-charge (m/z) ratio (e.g., to 4 decimal places). |

| MS/MS | Elucidates structural fragments and connectivity by analyzing fragmentation patterns. | A spectrum of daughter ions resulting from the fragmentation of a selected parent ion. |

Table 2: Illustrative HRMS Data for a Complex Heterocyclic Derivative doi.orgDemonstrating the accuracy of HRMS in confirming elemental composition.

| Compound | Ion Formula | Calculated m/z | Found m/z |

| Thieno[3,4-b]pyrazine Derivative | [C₄₈H₄₉N₃O₂S+H]⁺ | 732.3624 | 732.3622 |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com They are exceptionally useful for identifying the functional groups present in a sample, making them ideal for tracking the chemical transformations of this compound.

In a typical reaction, the starting material, this compound, exhibits a characteristic strong IR absorption band corresponding to the stretching vibration of its two carbonyl (C=O) groups. The exact frequency of this band is sensitive to the electronic and steric environment of the dicarbonyl moiety. researchgate.net When this compound undergoes a reaction, such as a condensation to form a quinoxaline, the disappearance of this carbonyl band and the appearance of new bands (e.g., C=N stretching in the quinoxaline ring) provide clear evidence that the reaction has occurred. unibo.it Other key functional groups, such as the C-O-C ether linkages of the methoxy groups and the C-Cl bond, also have characteristic vibrational frequencies. tandfonline.comnih.gov

Raman spectroscopy provides complementary information. While IR spectroscopy is most sensitive to vibrations involving a change in dipole moment (e.g., C=O), Raman is more sensitive to vibrations that involve a change in polarizability, such as C-C bonds within the aromatic rings. edinst.com Used together, IR and Raman provide a comprehensive vibrational profile of a derivative, which can also be used to study solid-state effects like polymorphism, where different crystal packing arrangements lead to distinct shifts in vibrational frequencies. americanpharmaceuticalreview.com

| Functional Group | Approximate Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| Carbonyl (C=O) in Benzil | 1640-1680 | IR (strong), Raman (medium) |

| Aromatic C-H Stretch | 3000-3100 | IR (medium), Raman (strong) |

| Ether (Ar-O-CH₃) Stretch | 1250-1300 (asymmetric), 1020-1075 (symmetric) | IR (strong) |

| Aromatic C=C Stretch | 1450-1600 | IR (variable), Raman (strong) |

| C-Cl Stretch | 600-800 | IR (strong) |

X-ray Crystallography for Precise Determination of Solid-State Structures of Complex Derivatives

While NMR and MS can define the constitution of a molecule, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of its atomic arrangement in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and torsional angles with high precision.

For derivatives of this compound, X-ray crystallography has been instrumental in confirming complex structures and understanding their conformational preferences. In the structure of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, crystallographic analysis revealed not only the expected planar quinoxaline core but also the precise spatial orientation of the two substituent rings. iucr.org The chlorophenyl and dimethoxyphenyl rings were found to be twisted out of the plane of the quinoxaline unit, making dihedral angles of 78.45° and 35.60°, respectively. iucr.org This type of detailed conformational data is inaccessible by other methods and is crucial for understanding intermolecular interactions, such as π-π stacking, in the crystal lattice. publish.csiro.au

Studies on other benzil derivatives have shown that the conformation of the central dicarbonyl unit can vary between a skewed (cis-skew) and a planar (trans-planar) geometry, often influenced by the steric bulk of substituents at the ortho positions. nih.gov Such conformational polymorphism can significantly impact the material's physical properties, and X-ray crystallography is the definitive tool for its identification. publish.csiro.aunih.gov

Table 3: Single-Crystal X-ray Diffraction Data for 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline iucr.org

| Parameter | Value |

| Chemical Formula | C₂₂H₁₇ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 14.6741 (13) |

| b (Å) | 7.9731 (7) |

| c (Å) | 21.6996 (17) |

| β (°) | 132.560 (6) |

| Volume (ų) | 1870.0 (3) |

| Z (molecules/unit cell) | 4 |

Spectroscopic Probes for Reaction Monitoring and Kinetic Studies

Beyond static structural analysis, spectroscopic techniques can be employed dynamically to monitor the progress of a reaction and elucidate its kinetic parameters. This provides critical insight into reaction mechanisms and helps to optimize conditions.

For reactions involving benzil and its derivatives, several methods are available. Nanosecond laser flash photolysis can be used to generate and study transient species, such as triplet excited states. mdpi.com By monitoring the decay of the transient absorption spectrum over time, one can determine the lifetime of these species and their rate constants of reaction with other molecules. For example, the triplet excited state of benzil has a characteristic absorption maximum around 480 nm, which can be monitored to study its quenching kinetics. mdpi.com

Time-resolved infrared spectroscopy is another powerful technique for studying fast reactions. researchgate.net It allows for the observation of changes in vibrational bands on very short timescales (nanoseconds to picoseconds), making it possible to directly monitor the formation of intermediates and products in real-time and measure their rates of formation or decay. researchgate.net

For slower reactions, NMR spectroscopy can also be used for kinetic monitoring. By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product signals, allowing for the calculation of reaction rates. nih.gov In some cases, specialized NMR techniques, such as using a nucleus like ¹⁹F as a probe, can offer a clean spectral window for monitoring reactions without interference from other signals. nih.gov These kinetic studies are essential for moving beyond simple product characterization to a fundamental understanding of the reaction pathway. acs.orgacs.org

Theoretical and Computational Chemistry Approaches to 2 Chloro 3 ,4 Dimethoxybenzil Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Chloro-3',4'-dimethoxybenzil. These methods allow for the precise determination of molecular geometries and the distribution of electrons within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Landscapes

While specific DFT studies on this compound are not extensively available in the public domain, research on related benzil-hydrazone derivatives provides a strong methodological precedent. nih.govresearchgate.net In such studies, geometry optimization is typically performed using a basis set like B3LYP/6-311++G(d,p) to accurately model the electronic structure and geometry. nih.govresearchgate.net For this compound, the presence of the chloro and dimethoxy groups introduces specific steric and electronic effects that would influence the rotational barriers around the C-C single bonds and the planarity of the phenyl rings.

A systematic conformational analysis would involve rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. The results would likely reveal several low-energy conformers, with the global minimum representing the most probable structure of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Based on DFT Principles)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C=O | ~1.22 Å | |

| C-C (inter-ring) | ~1.54 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=C-C=O | ~105° |

| C-C-Cl | ~120° | |

| C-C-O (methoxy) | ~117° | |

| Dihedral Angle | Phenyl-C-C-Phenyl | Variable, influencing conformer stability |

Note: This table is illustrative and based on general principles of DFT calculations on similar molecules. Actual values would require specific computation.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. unibe.ch

In this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, due to the electron-donating effect of the methoxy (B1213986) groups. Conversely, the LUMO is likely to be centered on the dicarbonyl moiety and the 2-chlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl groups.

The HOMO-LUMO gap can be calculated using DFT. A smaller gap suggests higher reactivity. The introduction of different substituents on the phenyl rings of novel derivatives would allow for the tuning of this gap, thereby modifying the electronic and optical properties of the molecules. polyacs.org For instance, studies on other aromatic compounds have shown that electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. polyacs.org

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Location |

| HOMO Energy | Relatively high, localized on the dimethoxyphenyl ring |

| LUMO Energy | Relatively low, localized on the chlorophenyl and dicarbonyl fragments |

| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |

| Electron Density | High on the dimethoxyphenyl ring, lower on the chlorophenyl ring |

Computational Modeling of Reaction Mechanisms and Transition States

For instance, the synthesis of derivatives from this compound, such as the formation of quinoxalines or cyclopentadienones, can be modeled. unibo.itrsc.org DFT calculations can be used to locate the transition state structures for each step of the reaction. The calculated activation energies can then be used to predict the feasibility and rate of the reaction under different conditions. This approach has been successfully applied to understand the reaction mechanisms of similar carbonyl compounds.

Prediction of Spectroscopic Signatures for Novel Derivatives

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for novel derivatives of this compound before they are synthesized. This predictive capability is highly valuable for confirming the structures of newly synthesized compounds.

By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the chemical shifts in an NMR spectrum. Similarly, by calculating the vibrational frequencies of the molecular bonds, an IR spectrum can be simulated. These predicted spectra can be compared with experimental data to validate the structure of a synthesized molecule. For example, the effect of different substituents on the chemical shifts of the aromatic protons and carbons can be systematically studied to build a database of predicted spectra for a library of potential derivatives. cardiff.ac.ukcanterbury.ac.nz

Table 3: Predicted Spectroscopic Data for a Hypothetical Derivative: 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline

| Spectroscopy | Predicted Feature | Corresponding Structural Moiety |

| 1H NMR | Aromatic protons in the range of 7.0-8.5 ppm | Phenyl and quinoxaline (B1680401) rings |

| Methoxy protons around 3.9 ppm | -OCH3 groups | |

| 13C NMR | Carbonyl-like carbons (if applicable in derivative) | C=O or C=N bonds |

| Aromatic carbons in the range of 110-150 ppm | Phenyl and quinoxaline rings | |

| Methoxy carbons around 56 ppm | -OCH3 groups | |

| IR | C=N stretching vibration around 1600 cm-1 | Quinoxaline ring |

| C-O stretching of methoxy groups around 1250 cm-1 | -OCH3 groups | |

| C-Cl stretching vibration around 750 cm-1 | Chloro-substituted phenyl ring |

Note: These are generalized predictions based on known spectroscopic data of similar structures.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions of Derivatives

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of molecules over time. For derivatives of this compound, MD simulations can provide insights into how these molecules interact with each other in a condensed phase or with a biological target, such as an enzyme. nih.govresearchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the study of phenomena such as crystal packing, solvation, and binding to a protein active site. nih.govresearchgate.net

For example, MD simulations could be used to investigate the stability of a complex between a derivative of this compound and a target protein, providing information about the binding affinity and the key residues involved in the interaction. Such studies are crucial in the field of drug design. nih.govresearchgate.net

Role of 2 Chloro 3 ,4 Dimethoxybenzil As a Precursor in Complex Organic Architectures and Functional Materials

Utilization as a Building Block in the Synthesis of Advanced Organic Scaffolds

The 1,2-dicarbonyl moiety of 2-Chloro-3',4'-dimethoxybenzil is a highly reactive functional group that readily participates in condensation reactions to form a variety of heterocyclic systems. This reactivity makes it a key starting material for constructing complex organic frameworks that are often investigated for their unique chemical and photophysical properties.

One of the most direct applications is in the synthesis of quinoxalines. These nitrogen-containing heterocyclic compounds are important in materials science and as ligands in coordination chemistry. nih.gov The reaction of this compound with 1,2-phenylenediamine in boiling acetic acid yields 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline. nih.goviucr.org This condensation reaction is a well-established method for creating asymmetrically substituted quinoxalines, where the substitution pattern is precisely dictated by the structure of the benzil (B1666583) precursor. nih.gov

The general synthesis of quinoxalines from 1,2-diketones and 1,2-diamines is a robust process, and various catalytic systems, such as the environmentally benign NH4Cl-CH3OH system, have been developed to facilitate this transformation under mild, ambient conditions. scielo.br

Table 1: Synthesis of a Quinoxaline (B1680401) Derivative

This interactive table details the specific reaction to synthesize a complex quinoxaline scaffold from this compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | 1,2-Phenylenediamine | Acetic Acid | Reflux, 16 h | 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline | 56.5% | nih.goviucr.org |

Beyond quinoxalines, benzil and its derivatives are fundamental precursors for other important heterocyclic scaffolds, such as imidazoles. The Debus-Radziszewski reaction, which involves the condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate, is a classic method for synthesizing multi-substituted imidazoles. uct.ac.za While a specific synthesis of a triarylimidazole using this compound is not prominently documented in primary literature, the established reactivity of the benzil core suggests its suitability for this transformation. uct.ac.za

Furthermore, this compound serves as a precursor for cyclopentadienones, which are key components in various cycloaddition reactions. It can be used to synthesize 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone, a highly substituted and complex scaffold. scientificlabs.comscientificlabs.comchemdad.com

Integration into Polymer Networks and Materials Science Applications

The unique photochemical and chemical properties of the benzil structure allow for its integration into macromolecular architectures, leading to the development of advanced polymers and materials with specialized functions.

Benzil and its derivatives are well-known Type II photoinitiators, which are compounds that generate free radicals upon light exposure in the presence of a co-initiator (typically a hydrogen donor like a tertiary amine). csic.esnih.gov The process begins with the photo-excitation of the benzil molecule to its triplet state. This excited state then abstracts a hydrogen atom from the amine, creating an alkylamino radical and a ketyl radical, both of which can initiate polymerization. csic.esnih.gov

While this compound itself is not widely cited as a commercial photoinitiator, the extensive research on related compounds provides a strong basis for its potential in this role. The efficiency of benzil-based photoinitiators is known to be influenced by the electronic nature of the substituents on the aromatic rings. kent.ac.uk For instance, both chlorinated and methoxylated benzophenones and benzils have been studied. kent.ac.ukepo.org The chlorine atom on the phenyl ring of this compound is an electron-withdrawing group, while the methoxy (B1213986) groups are electron-donating. This combination of substituents would be expected to modulate the photophysical properties (e.g., absorption wavelength and triplet state energy) and the reactivity of the molecule, thereby influencing its efficiency as a chemical trigger for polymer curing. kent.ac.uk

Table 2: Comparison of Benzil-Based Photoinitiators

This interactive table compares various substituted benzil compounds and their roles, highlighting the potential of this compound within this class.

| Compound | Substituents | Type | Role/Comment | Reference |

| Benzil | None | Type II | Standard Type II photoinitiator, often used with amine co-initiators. | csic.eschemicalbook.com |

| 4,4'-Dimethoxybenzil (B72200) | 4,4'-OCH₃ | Type II | Used as a photoinitiator in photopolymerizable compositions. The dimethoxy groups can increase photochemical efficiency. | kent.ac.ukepo.org |

| 4-Chlorobenzil | 4-Cl | Type II | The chloro-substituent influences the electronic properties and reactivity. | chemicalbook.com |

| This compound | 2-Cl, 3',4'-OCH₃ | Potential Type II | The combination of electron-withdrawing and -donating groups suggests a potential for tailored photoinitiating properties. |

The structure of this compound allows for its chemical modification into functional monomers that can be incorporated into polymer chains. This approach imparts specific properties, such as thermal stability or photoreactivity, to the resulting material.

A relevant synthetic strategy involves the modification of the methoxy groups. For example, research on 4,4'-dimethoxybenzil has shown that it can be demethylated and subsequently alkylated to introduce new functional groups. polyacs.org In one study, 4,4'-dimethoxybenzil was converted into a bis(benzyloxy) derivative, creating a precursor for a poly(p-phenylenevinylene) (PPV) derivative. polyacs.org A similar two-step process could be applied to this compound. The methoxy groups on the 3' and 4' positions could be cleaved to yield the corresponding dihydroxybenzil. These hydroxyl groups could then be reacted with molecules containing polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups, transforming the original compound into a cross-linking monomer for use in photopolymer networks.

Photoinitiator Research in Polymer Curing (focus on the role as a chemical trigger)

Precursor for Ligands in Coordination Chemistry

The ability of this compound to form heterocyclic systems makes it an indirect but important precursor for ligands used in coordination chemistry. The resulting N-heterocycles often possess excellent chelating capabilities for a wide range of metal ions.

The synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline is a prime example. nih.goviucr.org Quinoxalines are established bidentate ligands that can bridge metal centers to form one- and two-dimensional coordination polymers. nih.gov These materials are of great interest for their potential applications in catalysis, magnetism, and molecular sensing.

Furthermore, the diketone functionality of benzil derivatives can be reacted with primary amines to form α-diimine ligands. rsc.org These ligands are highly versatile in coordination chemistry, capable of stabilizing various transition metals in different oxidation states. Additionally, a doctoral thesis on the synthesis of novel ruthenium complexes lists 2-chloro-3′,4′-dimethoxybenzil among the chemical reagents used, strongly implying its role as a precursor in the formation of ligands for these catalytic metal complexes. unibo.itunibo.it

Design of Novel Fluorescent Probes and Sensors Based on Benzil Derivatives

The benzil scaffold is an attractive platform for the design of fluorescent probes and sensors. The principle often relies on a chemical reaction between the α-diketone moiety and a target analyte, which modulates the fluorescence properties of an attached fluorophore.

Research has shown that the reactivity of the benzil core can be tuned by substituents on the aromatic rings. mdpi.com For instance, benzil derivatives with electron-withdrawing groups have been shown to react with hydrogen peroxide (H₂O₂), leading to the cleavage of the benzil and a "turn-on" fluorescence response. mdpi.com Given that this compound contains both electron-withdrawing (chloro) and electron-donating (methoxy) groups, its reactivity could be tailored for the selective detection of specific analytes.

Another sensing strategy involves the nucleophilic addition of anions, such as cyanide (CN⁻), to the carbonyl carbons of a benzil derivative. nih.gov This reaction disrupts the conjugation of the system and can lead to a distinct change in the fluorescence signal, allowing for the detection of the anion. While specific probes based on this compound are not widely reported, the fundamental reactivity of its core structure makes it a promising candidate for development in this field.

Emerging Research Frontiers and Future Prospects for 2 Chloro 3 ,4 Dimethoxybenzil Chemistry

Development of Enantioselective Syntheses of Chiral Benzil (B1666583) Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and materials science industries. While benzil (1,2-diphenylethane-1,2-dione) itself is an achiral molecule, it can be functionalized to create chiral derivatives. rsc.org The development of enantioselective methods to synthesize these chiral benzil derivatives is an active area of research. These methods are crucial as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

One promising strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions that form the benzil scaffold. For instance, chiral phosphoric acid (CPA) has been successfully used to catalyze the cyclocondensation of [1,1′-biphenyl]-2,2′-diamine and benzil to produce inherently chiral 6,7-diphenyldibenzo[e,g] nih.govresearchgate.netdiazocine with high enantioselectivity (98% ee). chinesechemsoc.org This approach demonstrates the potential for creating complex chiral architectures derived from benzil. Although this specific example does not use 2-Chloro-3',4'-dimethoxybenzil, the principle can be extended to its derivatives.

Another approach is the asymmetric desymmetrization of meso-diols, which can be precursors to chiral benzils. researchgate.net This involves the use of chiral catalysts to selectively react with one of the two identical functional groups in a meso compound, thereby introducing chirality. While direct enantioselective synthesis of this compound is not extensively documented, the existing methodologies for other benzil derivatives provide a strong foundation for future research in this area. researchgate.net

Table 1: Examples of Enantioselective Syntheses of Benzil Derivatives

| Catalyst/Method | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid (CPA) | [1,1′-biphenyl]-2,2′-diamine, Benzil | Inherently Chiral 6,7-Diphenyldibenzo[e,g] nih.govresearchgate.netdiazocine | 98% | chinesechemsoc.org |

| Organocatalytic Pinacol Coupling | Substituted Benzaldehydes | Substituted Benzil Derivatives | Not specified | nih.gov |

Continuous Flow Chemistry Approaches for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of scalability, safety, and efficiency. Continuous flow chemistry offers a promising solution to these challenges by conducting reactions in a continuously flowing stream rather than in a batch-wise manner. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.